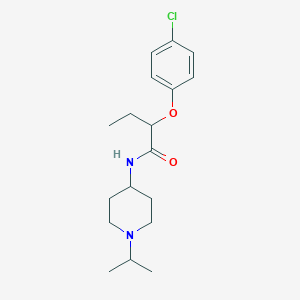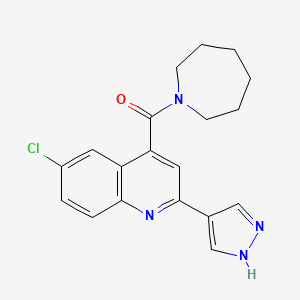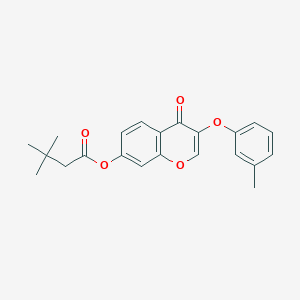![molecular formula C17H16F3NO B5149000 N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide, commonly known as DPA-TFA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of trifluoroacetic acid and has been synthesized using several methods. The purpose of
作用機序
The mechanism of action of DPA-TFA is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs can result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DPA-TFA has been shown to have several biochemical and physiological effects. Studies have reported that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In addition, it has also been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of DPA-TFA is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, it has also been reported to have antifungal and antibacterial properties. However, one of the limitations of DPA-TFA is its potential toxicity. Studies have reported that it can cause liver toxicity and may have adverse effects on the immune system.
将来の方向性
There are several future directions for research on DPA-TFA. One area of research is in the development of new drugs based on DPA-TFA. Studies have suggested that modifications to the structure of DPA-TFA may lead to the development of more potent and selective anticancer agents. Another area of research is in the investigation of the mechanism of action of DPA-TFA. Further studies are needed to fully understand how it works and to identify its molecular targets. Finally, there is a need for more studies to evaluate the safety and toxicity of DPA-TFA in humans.
Conclusion
In conclusion, DPA-TFA is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using several methods and has been extensively studied for its potential as an anticancer agent. DPA-TFA has been shown to exhibit potent anticancer activity against various cancer cell lines, and it also has antifungal and antibacterial properties. However, its potential toxicity is a limitation, and further studies are needed to evaluate its safety and toxicity in humans.
合成法
DPA-TFA can be synthesized using several methods, including the reaction of 3,4-dimethylbenzyl chloride and phenylmagnesium bromide with trifluoroacetic anhydride. Another method involves the reaction of 3,4-dimethylbenzaldehyde and benzylmagnesium chloride with trifluoroacetic anhydride. These methods have been reported to yield DPA-TFA in good yields and purity.
科学的研究の応用
DPA-TFA has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. DPA-TFA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been reported to have antifungal and antibacterial properties.
特性
IUPAC Name |
N-[(3,4-dimethylphenyl)-phenylmethyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-11-8-9-14(10-12(11)2)15(13-6-4-3-5-7-13)21-16(22)17(18,19)20/h3-10,15H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFHARTTIHJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)


![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)